

# GSK3368715 Clinical Trial: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of the **GSK3368715** clinical trial.

# Frequently Asked Questions (FAQs)

Q1: Why was the Phase 1 clinical trial for GSK3368715 terminated?

The Phase 1 clinical trial for **GSK3368715** (NCT03666988) in patients with advanced solid tumors was terminated due to a combination of three key factors[1][2][3]:

- Higher-than-expected incidence of thromboembolic events (TEEs): A significant number of patients experienced blood clots, including a fatal pulmonary embolism.[1][2]
- Limited target engagement at lower doses: The drug did not sufficiently inhibit its target, Type I protein arginine methyltransferases (PRMTs), at doses that were considered safe.[1][2][3]
- Lack of observed clinical efficacy: The trial did not show meaningful anti-tumor activity in the enrolled patients.[1][2][3]

A risk/benefit analysis based on these findings led to the early termination of the study.[1][2]

# **Troubleshooting Guide**

Issue: Understanding the Adverse Events Profile of GSK3368715



Problem: Researchers may be concerned about the thromboembolic events observed in the clinical trial and the potential mechanisms behind them.

### **Troubleshooting Steps:**

- Review the Safety Data: A notable percentage of patients in the trial experienced TEEs. It is crucial to analyze the frequency and severity of these events across different dose cohorts.
- Investigate Potential Mechanisms: While the exact cause of the TEEs was not definitively
  determined in the trial, it is important to consider the biological functions of Type I PRMTs
  that might be related to coagulation pathways. Further non-clinical studies would be required
  to explore this relationship.
- Consider Patient Population: The trial enrolled patients with advanced-stage solid tumors, who are already at an increased risk for thromboembolic events. This baseline risk should be factored into any analysis of the drug's safety profile.

## **Data Presentation**

Table 1: Summary of Thromboembolic Events (TEEs) in the GSK3368715 Phase 1 Trial

| Metric                              | Value             | Reference |
|-------------------------------------|-------------------|-----------|
| Total Patients with TEEs            | 9 out of 31 (29%) | [1][2]    |
| Total Number of TEEs                | 12                | [1][2]    |
| Grade 3 TEEs                        | 8                 | [1][2]    |
| Grade 5 TEE (Pulmonary<br>Embolism) | 1                 | [1][2]    |

Table 2: Clinical Efficacy and Target Engagement of GSK3368715



| Metric                                             | Value                | Reference |
|----------------------------------------------------|----------------------|-----------|
| Best Overall Response                              | Stable Disease       | [1][2]    |
| Patients with Stable Disease                       | 9 out of 31 (29%)    | [1][2]    |
| Target Engagement in Blood                         | Observed, but modest | [1][2]    |
| Target Engagement in Tumor<br>Biopsies (at 100 mg) | Modest and variable  | [1][2]    |

# **Experimental Protocols**

Methodology for Assessing Target Engagement:

Pharmacodynamic (PD) biomarkers were used to assess the extent to which **GSK3368715** inhibited Type I PRMTs in patients.

- Sample Collection: Blood and tumor biopsy samples were collected from patients at various time points during the trial.
- Biomarker Analysis: The primary method for assessing target engagement was the measurement of asymmetric dimethylarginine (ADMA) levels, a product of Type I PRMT activity. This was done using:
  - Liquid Chromatography-Mass Spectrometry (LC-MS): To quantify global ADMA levels in plasma and tumor tissues.
  - Immunohistochemistry (IHC): To visualize the distribution and intensity of ADMA in tumor biopsies.
- Rationale: A decrease in ADMA levels following treatment with GSK3368715 would indicate successful target engagement. However, the observed changes were modest and inconsistent.[2]

## Signaling Pathway and Experimental Workflow

Type I PRMT Signaling Pathway in Cancer:



**GSK3368715** is an inhibitor of Type I protein arginine methyltransferases (PRMTs), such as PRMT1.[4][5] These enzymes play a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins.[5] In cancer, dysregulation of Type I PRMTs can lead to altered gene expression and the activation of pro-tumorigenic signaling pathways.



Click to download full resolution via product page

Caption: Type I PRMT Signaling Pathway in Cancer.

#### GSK3368715 Clinical Trial Workflow:

The following diagram illustrates the planned workflow of the NCT03666988 clinical trial.





Click to download full resolution via product page

Caption: Planned workflow of the **GSK3368715** clinical trial.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- To cite this document: BenchChem. [GSK3368715 Clinical Trial: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028135#why-was-the-gsk3368715-clinical-trial-terminated]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com